E. faecalis Biofilm Inhibition
In a whole-cell biofilm inhibition assay against Enterococcus faecalis, Methyl 3-bromo-2-hydroxy-5-methylbenzoate exhibited an IC50 of 1.25 × 10^5 nM (125 µM) [1]. While this potency is weak, it represents a quantifiable bioactivity that distinguishes it from the structurally related non-brominated analog Methyl 2-hydroxy-5-methylbenzoate, for which no comparable biofilm inhibition data could be located in public databases, and from the carboxylic acid derivative 3-bromo-2-hydroxy-5-methylbenzoic acid, whose antibiofilm activity is not documented. The weak activity and classification as a cell wall synthesis inhibitor (Gram-positive spectrum) [2] provide a benchmark for structure-activity relationship (SAR) studies where halogenated salicylate esters are used to probe bacterial targets.
| Evidence Dimension | Antibiofilm activity (IC50) |
|---|---|
| Target Compound Data | 1.25 × 10^5 nM (125 µM) |
| Comparator Or Baseline | Methyl 2-hydroxy-5-methylbenzoate (no data reported); 3-bromo-2-hydroxy-5-methylbenzoic acid (no data reported) |
| Quantified Difference | Quantifiable activity for target compound only; comparator data unavailable |
| Conditions | Enterococcus faecalis biofilm formation inhibition after 20 hrs, measured by crystal violet staining |
Why This Matters
Provides a quantitative benchmark for screening libraries, enabling researchers to select this compound as a weak-activity control or SAR starting point for halogenated salicylate esters targeting Gram-positive biofilms.
- [1] BDBM50497186 (CHEMBL3115980). (2020, March 9). BindingDB. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50497186&tag=rep&fil=entry&entryid=50006143&submit=summary View Source
- [2] MAC-0020108 Compound Record. (n.d.). AntibioticDB. Retrieved from https://antibioticdb.com/AdbCompoundDisplayForward?id=210 View Source
